2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one
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Overview
Description
2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has a unique structure that makes it of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with amines and aldehydes under acidic or basic conditions. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound with a similar core structure.
Dihydroquinazolinone: A reduced form of quinazolinone.
Phenylquinazolinone: A derivative with a phenyl group attached.
Uniqueness
2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it valuable for certain applications.
Properties
CAS No. |
17761-74-9 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-11-16-14-10-6-5-9-13(14)15(18)17(11)12-7-3-2-4-8-12/h2-11,16H,1H3 |
InChI Key |
GRHYFGQUSLNRSA-UHFFFAOYSA-N |
SMILES |
CC1NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Canonical SMILES |
CC1NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
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